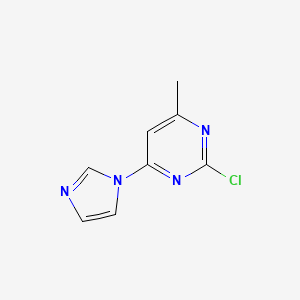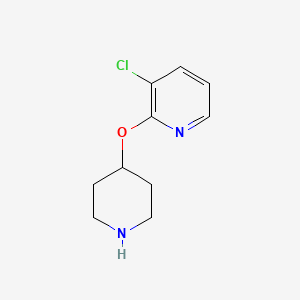![molecular formula C8H7ClN2O B1428173 (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)méthanol CAS No. 1346446-99-8](/img/structure/B1428173.png)
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)méthanol
Vue d'ensemble
Description
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine , featuring a chloro group at the 5-position and a methanol group at the 6-position. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Chlorination: phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) [_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Methanol Introduction: The methanol group at the 6-position is introduced through a nucleophilic substitution reaction using methyl iodide (CH3I) or methyl triflate (CH3OTf) in the presence of a base such as potassium carbonate (K2CO3) [_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: The industrial production of (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Applications De Recherche Scientifique
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is a receptor called colony-stimulating factor-1 receptor (CSF-1R) . This receptor plays a crucial role in the regulation of the immune system and inflammation. It is also involved in the development of monocytes, macrophages, and bone marrow progenitor cells .
Mode of Action
The compound works by inhibiting the CSF-1R . By blocking this receptor, it prevents the attachment of a protein called macrophage colony-stimulating factor (M-CSF). This protein is produced in large amounts by certain types of tumors, where it stimulates immune cells called macrophages to accumulate in the joints and cause outgrowths .
Biochemical Pathways
The inhibition of CSF-1R affects the CSF-1/CSF-1R signaling pathway . This pathway is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. By blocking this pathway, the compound can reduce the accumulation of macrophages and thus help to control the growth of tumors .
Result of Action
The inhibition of the CSF-1/CSF-1R signaling pathway by this compound can lead to a reduction in the accumulation of macrophages in the joints. This can help to control the growth of tumors and reduce symptoms such as pain, swelling, and stiffness .
Action Environment
The action of this compound can be influenced by various environmental factors For example, the pH of the environment can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or proteins, can also affect the action of the compound.
Analyse Des Réactions Chimiques
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can convert the compound to amine derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5- or 6-positions using appropriate reagents and conditions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Methyl iodide, methyl triflate, and potassium carbonate.
Major Products Formed:
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-aldehyde.
Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives.
Substitution: Various substituted derivatives at the 5- or 6-positions.
Comparaison Avec Des Composés Similaires
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: Similar structure but different position of the chloro group.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: Similar structure but with a fluoro group instead of a chloro group.
1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol: Lacks the chloro group at the 5-position.
1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: Different pyridine ring structure.
These compounds have varying chemical and biological properties, making (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol unique in its applications and effects.
Propriétés
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNLDDZXUQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


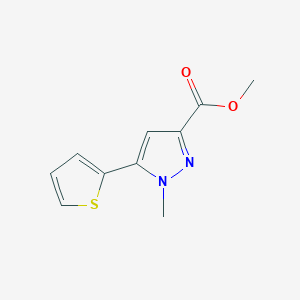

![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)
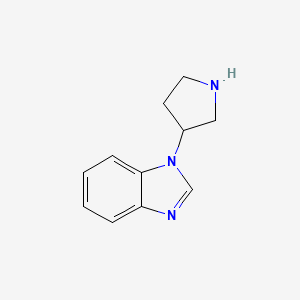
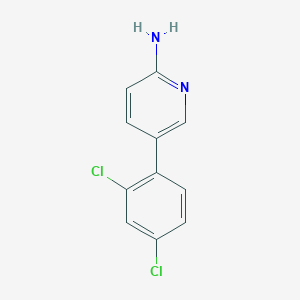

![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)
![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)
![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)
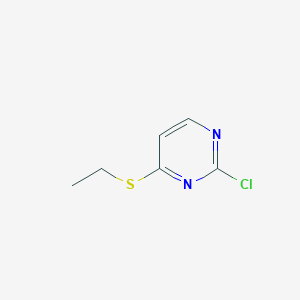
![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)
![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)
